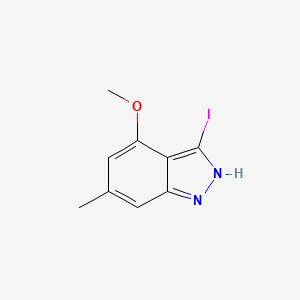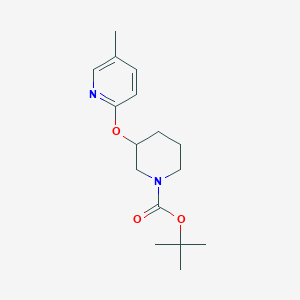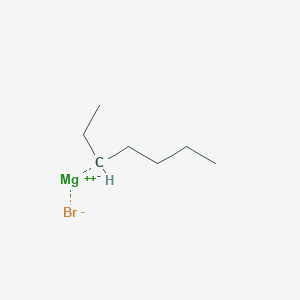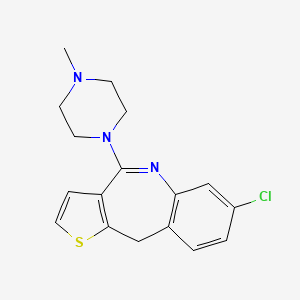
Tilozepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tilozepine is a thienobenzodiazepine compound known for its selective antimuscarinic properties. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tilozepine involves the formation of the thienobenzodiazepine core. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald and Paal-Knorr reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired thienobenzodiazepine structure.
化学反应分析
Types of Reactions
Tilozepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
科学研究应用
Tilozepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thienobenzodiazepine derivatives.
Biology: Studied for its antimuscarinic properties and potential effects on various biological systems.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
Tilozepine exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the stimulation of gastric acid secretion. By blocking these receptors, this compound reduces gastric acid production, making it effective in the treatment of peptic ulcers .
相似化合物的比较
Similar Compounds
Pirenzepine: Another antimuscarinic agent used in the treatment of peptic ulcers.
Telenzepine: A thienobenzodiazepine similar to Tilozepine, also used for its antimuscarinic properties.
Uniqueness
This compound is unique due to its high selectivity for the M1 muscarinic receptor subtype, which makes it particularly effective in reducing gastric acid secretion with fewer side effects compared to other antimuscarinic agents .
属性
CAS 编号 |
42239-60-1 |
|---|---|
分子式 |
C17H18ClN3S |
分子量 |
331.9 g/mol |
IUPAC 名称 |
7-chloro-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-c][1]benzazepine |
InChI |
InChI=1S/C17H18ClN3S/c1-20-5-7-21(8-6-20)17-14-4-9-22-16(14)10-12-2-3-13(18)11-15(12)19-17/h2-4,9,11H,5-8,10H2,1H3 |
InChI 键 |
SKASXEDXLXEXKN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=C2C=CS4)C=CC(=C3)Cl |
| 42239-60-1 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


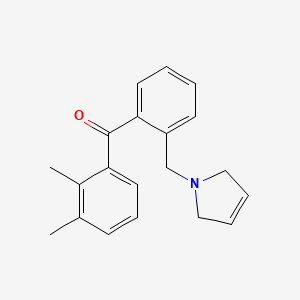

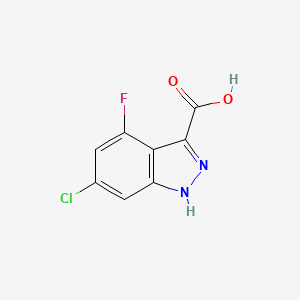
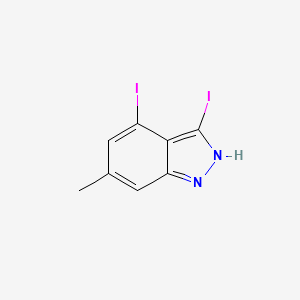
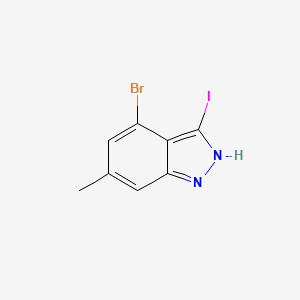

![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)


